molecular formula C11H9F5O2 B3179243 tert-butyl 2,3,4,5,6-pentafluorobenzoate CAS No. 98040-93-8

tert-butyl 2,3,4,5,6-pentafluorobenzoate

Cat. No.: B3179243
CAS No.: 98040-93-8
M. Wt: 268.18 g/mol
InChI Key: MWMSVYICOCCEKL-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely adopted strategy in contemporary organic synthesis. The unique properties of fluorine, the most electronegative element, impart profound changes to the physicochemical and biological characteristics of the parent compound. tandfonline.commdpi.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and metabolic stability of fluorinated compounds. mdpi.com

In medicinal chemistry, fluorination can enhance a drug's effectiveness by improving its metabolic stability, which prolongs its active duration in the body, and by increasing its lipophilicity, which can improve its ability to permeate biological membranes. tandfonline.commdpi.com Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn enhance the binding affinity of a molecule to its biological target. mdpi.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Key Physicochemical Effects of Fluorination
Property ModifiedEffect of Fluorine IntroductionConsequence in Application
Metabolic StabilityBlocks sites prone to oxidative metabolism by cytochrome P450 enzymes. mdpi.comIncreased drug half-life and bioavailability.
LipophilicityIncreases lipophilicity, affecting solubility and membrane permeability. mdpi.comEnhanced absorption and distribution of bioactive molecules.
Binding AffinityCan form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. tandfonline.comImproved potency and selectivity of drugs.
Acidity (pKa)The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons or raises the pKa of nearby basic groups. mdpi.comModified ionization state at physiological pH, affecting solubility and target interaction.

Overview of Perfluorinated Aryl Esters as Key Building Blocks

Perfluorinated aryl esters are a class of compounds that feature a fully fluorinated aromatic ring attached to an ester functional group. These molecules are highly valued as key building blocks in synthesis due to the powerful electron-withdrawing nature of the perfluoroaryl group. This property makes the carbonyl carbon of the ester exceptionally electrophilic and renders the perfluorinated aryloxy portion an excellent leaving group. nih.gov

Pentafluorophenyl esters, for example, are highly reactive towards nucleophiles and are frequently used as activating agents for carboxylic acids in the synthesis of amides, particularly in solid-phase peptide synthesis. nih.gov The reaction proceeds under mild conditions, which is crucial for preserving the integrity of complex and sensitive biomolecules. nih.gov The stability of the perfluoroaryl group, combined with the reactivity it imparts to the ester, makes these compounds versatile intermediates for creating a wide array of more complex fluorinated molecules. myskinrecipes.com Their utility extends to the synthesis of other esters and in cross-coupling reactions, serving as reliable precursors for introducing perfluoroaryl moieties into diverse molecular scaffolds. nih.gov

Research Trajectory and Importance of tert-Butyl 2,3,4,5,6-Pentafluorobenzoate

This compound is a specialized reagent that combines the features of a perfluorinated aryl ester with a tert-butyl protecting group. Its primary importance lies in its role as a versatile building block for the synthesis of advanced, fluorine-containing compounds. myskinrecipes.com The pentafluorobenzene (B134492) moiety is a valuable component in the design of pharmaceuticals and agrochemicals, where the dense fluorination pattern enhances biological activity and stability. myskinrecipes.com

The research trajectory of this compound is linked to the broader development of "fluorinated building blocks" as a primary strategy in drug discovery and materials science. nih.gov The tert-butyl ester group serves as a sterically hindered and stable protecting group for the carboxylic acid. This allows other chemical transformations to be performed on different parts of a molecule without affecting the carboxylate. The tert-butyl group can then be removed under specific, often acidic, conditions to reveal the pentafluorobenzoic acid or to trigger a subsequent reaction at that site.

Properties

IUPAC Name

tert-butyl 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-11(2,3)18-10(17)4-5(12)7(14)9(16)8(15)6(4)13/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMSVYICOCCEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366980
Record name Benzoic acid, pentafluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98040-93-8
Record name Benzoic acid, pentafluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Tert Butyl 2,3,4,5,6 Pentafluorobenzoate

Established Synthetic Pathways to tert-Butyl 2,3,4,5,6-Pentafluorobenzoate

The conventional synthesis of tert-butyl esters, particularly from sterically demanding or electronically deactivated carboxylic acids like pentafluorobenzoic acid, typically involves two primary strategies: the acylation of tert-butyl alcohol or the reaction of the carboxylic acid with a source of the tert-butyl cation.

One of the most common and direct methods is the reaction of pentafluorobenzoyl chloride with tert-butyl alcohol . nih.gov This reaction is an example of nucleophilic acyl substitution. Given the high reactivity of the acyl chloride, the reaction proceeds readily. It is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed.

Another established route is the acid-catalyzed esterification of pentafluorobenzoic acid with isobutylene (B52900) or tert-butyl alcohol. The use of a strong acid catalyst, such as sulfuric acid, is necessary to protonate the carboxylic acid, making it more electrophilic, and to facilitate the formation of the tert-butyl carbocation from the alcohol. researchgate.netyoutube.comrsc.org The tert-butyl group is known to be an effective protecting group for carboxylic acids due to its stability under various conditions and its straightforward removal under acidic conditions. thieme-connect.com

The following interactive table summarizes and compares these established synthetic pathways.

Method Precursors Reagents/Conditions Advantages Disadvantages
Acyl Chloride Method Pentafluorobenzoyl chloride, tert-butyl alcoholNon-nucleophilic base (e.g., pyridine), aprotic solventHigh reactivity, generally good yieldsRequires preparation of the acyl chloride precursor
Acid-Catalyzed Esterification Pentafluorobenzoic acid, tert-butyl alcohol or isobutyleneStrong acid catalyst (e.g., H₂SO₄), often with a Dean-Stark trap to remove waterUses the carboxylic acid directlyHarsh acidic conditions, potential for side reactions (e.g., elimination)

Emerging and Sustainable Synthesis Approaches for Perfluorinated Benzoate (B1203000) Esters

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for esterification. mdpi.com These approaches aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.

One promising strategy is the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay. ijstr.org These catalysts are heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling. They can effectively catalyze the esterification of substituted benzoic acids under solvent-free conditions, which significantly reduces the environmental impact. ijstr.org

Biocatalysis, employing enzymes like lipases, represents another frontier in green ester synthesis. rsc.org Lipases can operate under very mild conditions (room temperature, neutral pH) and often exhibit high selectivity, which can be advantageous for complex molecules. While specific application to this compound is not widely documented, the successful use of lipases for other esters suggests its potential applicability. rsc.org

Continuous flow chemistry is also emerging as a powerful tool for the synthesis of fine chemicals, including esters. rsc.org Flow reactors can offer enhanced safety, better temperature control, and improved yields compared to batch processes, making them a sustainable option for industrial-scale production.

The table below outlines these emerging sustainable methodologies.

Approach Key Features Potential Advantages for Perfluorinated Esters Relevant Compounds/Catalysts
Solid Acid Catalysis Heterogeneous, recyclable catalysts; often solvent-free. ijstr.orgAvoids corrosive mineral acids, simplifies product purification.Orthophosphoric acid-modified Montmorillonite K10. ijstr.org
Biocatalysis Use of enzymes (e.g., lipases); mild reaction conditions. rsc.orgHigh selectivity, reduced energy consumption, biodegradable catalysts.Immobilized lipase (B570770) from Aspergillus oryzae. rsc.org
Flow Chemistry Continuous reaction in a microreactor; enhanced process control. rsc.orgImproved safety and efficiency, easier scalability.Not specific, but applicable to the catalyzed reactions above.

Derivatization Strategies for Structural Modification and Functionalization

This compound can serve as a versatile intermediate for further chemical transformations. These modifications can target either the ester functional group or the highly fluorinated aromatic ring.

The most significant reactivity of the pentafluorophenyl ring is its susceptibility to nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing effects of the five fluorine atoms and the benzoate group make the ring highly electron-deficient and thus activated towards attack by nucleophiles. Substitution typically occurs at the para position (C4) relative to the ester group, as this position is most electronically activated. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace a fluoride (B91410) ion and introduce new functional groups.

Another key derivatization is the cleavage of the tert-butyl ester to regenerate the carboxylic acid. This reaction, often referred to as deprotection, is readily accomplished under acidic conditions, for example, using trifluoroacetic acid. thieme-connect.com This strategy is valuable in multistep syntheses where the pentafluorobenzoic acid moiety needs to be revealed at a later stage after other chemical modifications have been performed on a different part of the molecule.

The table below details these primary derivatization strategies.

Derivatization Type Reaction Reagents Product Type
Nucleophilic Aromatic Substitution (SNAr) Replacement of a fluorine atom (typically at C4) by a nucleophile.Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻)4-substituted-tetrafluorobenzoate esters
Ester Cleavage (Deprotection) Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.Strong acids (e.g., Trifluoroacetic acid, HCl)Pentafluorobenzoic acid (or its 4-substituted derivative)

Advanced Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2,3,4,5,6 Pentafluorobenzoate

C-F Bond Activation and Selective Functionalization

The perfluorinated phenyl ring of tert-butyl 2,3,4,5,6-pentafluorobenzoate is characterized by high-energy C-F bonds, which are traditionally considered inert. However, recent advancements have enabled the selective activation and functionalization of these bonds, providing pathways to novel fluorinated molecules. nih.govnih.gov Photocatalysis has emerged as a particularly powerful strategy for these transformations due to its ability to proceed under mild conditions. researchgate.netnih.gov

Photocatalytic Defluorofunctionalization: Principles and Scope

Photocatalytic C-F functionalization offers a modern and operationally simple route to access partially fluorinated aromatic compounds from readily available polyfluorinated precursors. nih.govnih.gov The fundamental principle involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the polyfluoroarene substrate. acs.org This process generates a transient polyfluoroaryl radical anion. acs.org This intermediate is unstable and readily undergoes fluoride (B91410) fragmentation, ejecting a fluoride ion to produce a perfluoroaryl radical. acs.org This highly reactive radical can then be intercepted by various coupling partners to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This general method allows for the use of organofluorines as versatile synthons under mild reaction conditions. nih.gov

Regioselective C-F Functionalization: Ortho vs. Para Selectivity

A key challenge in the functionalization of multifluorinated substrates is controlling the regioselectivity of the C-F bond cleavage. nih.gov In the case of pentafluorinated aromatic systems like the one in this compound, there are three distinct fluorine environments: ortho, meta, and para to the ester group. The regioselectivity of fluoride fragmentation from the radical anion intermediate is primarily dictated by the electronic properties of the substrate. acs.org

For pentafluorobenzene (B134492) derivatives bearing an electron-withdrawing group, such as the tert-butoxycarbonyl group, the C-F bond at the para position is typically the most susceptible to cleavage. This preference is attributed to the distribution of spin density in the radical anion intermediate, which favors fragmentation at the position opposite the substituent. Research on related polyfluorinated aromatic compounds consistently shows that after the initial SET, functionalization preferentially occurs at the C–F bond located at the 4-position (para). nih.gov While electronic factors are dominant, it has been shown that non-covalent interactions, such as intramolecular hydrogen bonding, can be engineered into a system to override the inherent electronic preference and direct functionalization to other positions, such as the ortho position. acs.org

Application in Prenylation, Allylation, and Geranylation Reactions

The perfluoroaryl radicals generated via photocatalysis can be trapped by a variety of unactivated alkenes to form new C-C bonds. nih.gov This strategy is applicable to important synthetic transformations such as allylation, prenylation, and geranylation, which install valuable isoprenoid motifs onto the fluorinated ring.

The photocatalytic defluoroallylation of perfluoroarenes has been successfully demonstrated. nih.gov The mechanism involves the generation of the perfluoroaryl radical, which then adds to an allyl partner, such as an allylic stannane, to yield the desired allylated product. nih.gov This reaction proceeds selectively at the benzylic position of perfluoroalkylarenes via single-electron transfer from an iridium photoredox catalyst. nih.gov While specific examples detailing the prenylation and geranylation of this compound are not extensively documented, the established reactivity with general alkenes and the success of defluoroallylation reactions provide a strong precedent. nih.govnih.gov These reactions would follow the same mechanistic pathway, with the perfluoroaryl radical adding across the double bond of the corresponding prenyl or geranyl source.

Table 1: Representative Photocatalytic Defluoroalkylation of Polyfluoroarenes This table illustrates the general reaction scope, applicable to the functionalization of the pentafluorobenzoate moiety.

Polyfluoroarene SubstrateAlkene PartnerPhotocatalystProduct StructureRef.
Perfluorobenzene1-OcteneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆Octylpentafluorobenzene nih.gov
Pentafluoropyridine1-OcteneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆4-Octyl-2,3,5,6-tetrafluoropyridine nih.gov
PerfluoroalkylareneAllyl-SnBu₃Ir(ppy)₂(dtbbpy)PF₆Defluoro-allylated product nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of Pentafluorobenzoate Esters

Beyond C-F activation, the pentafluorobenzoate group itself is a highly effective activating group and leaving group in transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Its strong electron-withdrawing nature facilitates reactions that are often challenging with other ester groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Triarylmethane Synthesis

A notable application of this reactivity is in the synthesis of triarylmethanes through a palladium-catalyzed Suzuki-Miyaura reaction. nih.gov In this methodology, diarylmethyl 2,3,4,5,6-pentafluorobenzoates serve as the electrophilic partners, reacting with various aryl boronic acids. nih.gov The reaction is significant for its broad substrate scope and mild conditions, enabling the coupling of diaryl-methanol derivatives that were previously incompatible with similar coupling systems. nih.gov The pentafluorobenzoate ester acts as an excellent leaving group, facilitating the crucial oxidative addition step and subsequent transmetalation and reductive elimination to afford the desired triarylmethane product.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Triarylmethane Synthesis Illustrative examples using diarylmethyl 2,3,4,5,6-pentafluorobenzoate substrates.

Diarylmethyl PentafluorobenzoateAryl Boronic AcidPalladium Catalyst/LigandProductRef.
Diphenylmethyl 2,3,4,5,6-pentafluorobenzoatePhenylboronic acidPd₂(dba)₃ / IPrTriphenylmethane nih.gov
(4-MeO-C₆H₄)(Ph)CH-OPFB4-Cl-C₆H₄-B(OH)₂Pd₂(dba)₃ / IPr(4-MeO-C₆H₄)(Ph)(4-Cl-C₆H₄)CH nih.gov
(4-CF₃-C₆H₄)(Ph)CH-OPFBNaphthalen-2-ylboronic acidPd₂(dba)₃ / IPr(4-CF₃-C₆H₄)(Ph)(Naphthyl)CH nih.gov
(OPFB = 2,3,4,5,6-pentafluorobenzoyloxy)
Stereochemical Dynamics in Oxidative Addition Processes

Mechanistic studies of the Suzuki-Miyaura coupling of diarylmethyl 2,3,4,5,6-pentafluorobenzoates have shed light on the stereochemical course of the reaction. nih.gov The key oxidative addition step, where the C-O bond of the ester cleaves and adds to the Pd(0) center, proceeds with a defined stereochemical outcome. nih.gov Unlike many cross-coupling reactions that may proceed through radical intermediates or pathways involving retention of configuration, this reaction occurs with inversion of stereochemistry at the benzylic carbon. nih.gov

Ester Reactivity and Transformations of the Benzoate (B1203000) Moiety

The chemical behavior of the ester linkage in this compound is a focal point of its reactivity, offering pathways to a variety of transformations through both ionic and radical mechanisms.

Nucleophilic Substitution and Elimination Pathways at the Ester Linkage

The reaction of this compound with nucleophiles is characterized by a competition between nucleophilic acyl substitution at the carbonyl carbon and elimination of the tert-butyl group.

The pentafluorophenyl group is strongly electron-withdrawing, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This electronic activation makes pentafluorophenyl esters, in general, excellent acylating agents. researchgate.netnih.govnih.gov Consequently, nucleophilic acyl substitution is a primary reaction pathway, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then collapse, expelling the tert-butoxide leaving group to form a new acylated product.

However, the tert-butyl group introduces a competing reaction pathway: elimination. The stability of the tertiary carbocation that can be formed from the tert-butyl group, along with the steric hindrance it provides, makes elimination a viable alternative to substitution, particularly under basic conditions. The use of a strong, sterically hindered base, such as potassium tert-butoxide, is known to favor elimination reactions. researchgate.net The reaction conditions, including temperature and solvent, also play a crucial role in determining the ratio of substitution to elimination products. nih.govorganic-chemistry.org Higher temperatures generally favor elimination over substitution. nih.govorganic-chemistry.org

The hydrolysis of tert-butyl esters can proceed through different mechanisms depending on the pH. Under basic conditions, saponification via nucleophilic acyl substitution is expected. In acidic media, the reaction can proceed via an S\N\1-like mechanism involving the formation of a tert-butyl cation.

Table 1: Factors Influencing Substitution vs. Elimination in Reactions of tert-Butyl Esters

FactorFavors Nucleophilic Acyl SubstitutionFavors Elimination (E1/E2)
Nucleophile/Base Weakly basic, good nucleophilesStrong, sterically hindered bases
Substrate Structure Less sterically hindered acyl groupStable carbocation formation from the alcohol portion
Temperature Lower temperaturesHigher temperatures nih.govorganic-chemistry.org
Solvent Polar aprotic solvents can favor S\N\2Solvent polarity plays a complex role; ethanol (B145695) encourages elimination nih.gov

Radical Processes Involving Pentafluorobenzoyloxy Intermediates

The generation of radical species from this compound can be initiated through thermal or photochemical means. Homolytic cleavage of the C-O bond of the ester can lead to the formation of a pentafluorobenzoyloxy radical and a tert-butyl radical. Peresters, which are structurally related, are known to undergo thermal decomposition to generate radicals. rsc.org

Once formed, the pentafluorobenzoyloxy radical is a key intermediate whose fate is primarily dictated by decarboxylation. Aroyloxy radicals, in general, can undergo decarboxylation to yield an aryl radical and carbon dioxide. The rate of this decarboxylation is influenced by the stability of the resulting aryl radical. Studies on the oxidative decarboxylation of benzoic acid have shown that the process is dependent on temperature and the concentration of radical initiators.

The photolysis of esters can also lead to the formation of radical intermediates. For instance, the laser flash photolysis of tert-butyl aroylperbenzoates results in the formation of aroylphenyl radicals. nsf.gov While direct photolysis studies on this compound were not found, it is plausible that UV irradiation could induce homolytic cleavage of the ester bond.

Computational studies on the thermal degradation of perfluoroalkyl carboxylic acids suggest that C-C bond homolysis is a favored initial pathway. researchgate.netnsf.gov While this applies to the perfluoroalkyl chain rather than an aromatic ring, it highlights the general propensity of highly fluorinated compounds to undergo radical fragmentation at elevated temperatures.

The detection and characterization of transient radical intermediates like the pentafluorobenzoyloxy radical can often be accomplished using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

Table 2: Potential Radical Reactions of this compound

ProcessReactants/ConditionsIntermediatesProducts
Thermal Homolysis High TemperaturePentafluorobenzoyloxy radical, tert-butyl radicalPentafluorobenzene (after decarboxylation and H-abstraction), isobutylene (B52900) (from tert-butyl radical disproportionation), CO2
Photolysis UV radiationPentafluorobenzoyloxy radical, tert-butyl radicalPentafluorobenzene, isobutylene, CO2
Radical-Induced Decomposition Initiator (e.g., AIBN)Pentafluorobenzoyloxy radicalPentafluorobenzene, CO2, products from initiator

Research Applications and Functional Material Integration of Tert Butyl 2,3,4,5,6 Pentafluorobenzoate

Role as a Versatile Building Block in Complex Fluorinated Systems

Tert-butyl 2,3,4,5,6-pentafluorobenzoate serves as a crucial starting material in organic synthesis for the construction of more complex fluorinated systems. The pentafluorophenyl group is a key functional moiety that can be incorporated into a wide range of organic molecules to enhance their biological activity and stability. Fluorinated compounds are of significant interest in medicinal chemistry and agrochemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity.

The tert-butyl ester group in this compound can be readily hydrolyzed under acidic or basic conditions to yield pentafluorobenzoic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters, further expanding its synthetic utility. This versatility allows for the integration of the pentafluorophenyl ring into diverse molecular architectures, leading to the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Development of Hybrid Organic Molecules via C-F Functionalization

The carbon-fluorine (C-F) bonds in perfluoroarenes like this compound are exceptionally strong, making their selective functionalization a significant challenge in synthetic chemistry. However, the electron-withdrawing nature of the fluorine atoms renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a pathway for the development of hybrid organic molecules where one or more fluorine atoms are replaced by other functional groups.

Typically, the fluorine atom in the para position is the most susceptible to nucleophilic attack. This regioselectivity allows for the controlled introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate new C-N, C-O, and C-S bonds. This strategy has been employed to synthesize a variety of hybrid molecules with tailored electronic and steric properties. While specific examples detailing the C-F functionalization of this compound are not extensively documented in publicly available research, the principles of SNAr on perfluoroarenes are well-established and applicable to this compound.

Recent advancements in catalysis have also opened new avenues for C-F bond activation. Transition-metal-catalyzed cross-coupling reactions, for instance, have shown promise in the functionalization of C-F bonds, offering alternative strategies to SNAr for the synthesis of complex hybrid molecules from perfluorinated precursors.

Coordination Chemistry and Supramolecular Assembly with Metal Centers

While direct studies on this compound as a ligand are limited, the coordination chemistry of its de-esterified form, the pentafluorobenzoate anion, has been extensively investigated. This anion acts as a versatile ligand for a variety of metal centers, including lanthanide and cadmium ions, leading to the formation of fascinating coordination polymers and supramolecular assemblies.

The pentafluorobenzoate anion has been utilized in the synthesis of both homometallic and heterometallic complexes with lanthanide (Ln) and cadmium (Cd) ions. In these structures, the carboxylate group of the pentafluorobenzoate ligand coordinates to the metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions.

The crystal packing of coordination complexes involving the pentafluorobenzoate ligand is significantly influenced by a variety of non-covalent interactions. These interactions, including π-π stacking, C-F···π interactions, C-H···O hydrogen bonds, C-H···F interactions, and F···F contacts, play a critical role in the stabilization and organization of the supramolecular architecture. mdpi.com

Contributions to Analytical Chemistry Methodologies

While direct applications of this compound in analytical chemistry are not widely reported, its derivatives, particularly those that can be readily formed from it, play a significant role in derivatization techniques for gas chromatography (GC). The pentafluorobenzoyl group is a well-known derivatizing agent that enhances the detectability of various analytes, especially in electron capture negative ion chemical ionization mass spectrometry (GC/ECNICI-MS).

Compounds containing active hydrogen atoms, such as alcohols, phenols, and amines, can be reacted with a suitable pentafluorobenzoylating agent, like pentafluorobenzoyl chloride, to form their corresponding pentafluorobenzoyl esters or amides. These derivatives are typically more volatile and thermally stable than the parent compounds, improving their chromatographic behavior. More importantly, the presence of the highly electronegative pentafluorobenzoyl group makes the derivatives highly responsive to electron capture detectors (ECD) and ECNICI-MS, allowing for ultra-sensitive detection at trace levels.

This derivatization strategy has been successfully applied to the analysis of a wide range of compounds, including fatty alcohols, steroids, and various environmental pollutants. nih.gov The use of pentafluorobenzoyl derivatization significantly lowers the limits of detection for these analytes, making it an invaluable tool in environmental monitoring, clinical diagnostics, and forensic science. Although this compound itself is not the derivatizing agent, its core chemical structure is central to these important analytical methodologies.

Advanced Characterization and Theoretical Computational Studies of Tert Butyl 2,3,4,5,6 Pentafluorobenzoate Systems

Spectroscopic Analysis Techniques.

Spectroscopic techniques are fundamental to the characterization of molecular structures. For tert-butyl 2,3,4,5,6-pentafluorobenzoate, a combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and X-ray diffraction provides a comprehensive understanding of its structural and electronic properties.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F).

Multi-nuclear NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a detailed analysis of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity. The nine equivalent protons of the tert-butyl group are expected to produce a single, sharp singlet. acdlabs.comnih.gov The chemical shift of this peak typically appears in the upfield region, around 1.5-1.6 ppm, due to the shielding effect of the alkyl group and the absence of adjacent protons for coupling. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more detailed structural information. Key signals include those for the methyl carbons and the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, and the six carbons of the pentafluorophenyl ring. spectrabase.comoregonstate.edulibretexts.org The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbonyl carbon appearing significantly downfield (around 160-165 ppm). The carbons of the aromatic ring are subject to complex splitting patterns due to coupling with the fluorine atoms (J_CF). One-bond carbon-fluorine couplings (¹J_CF) are typically large (around 240-260 Hz), while two-bond (²J_CF) and three-bond (³J_CF) couplings are progressively smaller. libretexts.orgresearchgate.netorganicchemistrydata.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for this molecule, given the five fluorine atoms on the aromatic ring. wikipedia.org Due to the symmetry of the pentafluorophenyl group, three distinct signals are expected: one for the two ortho-fluorines (F-2, F-6), one for the two meta-fluorines (F-3, F-5), and one for the para-fluorine (F-4). The chemical shifts for fluorobenzenes typically appear in a range from -130 to -170 ppm relative to a CFCl₃ standard. alfa-chemistry.comucsb.edu The ortho-fluorines are generally the most deshielded. Spin-spin coupling between the fluorine nuclei provides further structural confirmation.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H 1.5 - 1.6s--C(CH₃)₃
¹³C ~30s--C(CH₃)₃
~82s--C(CH₃)₃
~110t²J_CF ≈ 15-25C-1
~136-145m¹J_CF, ²J_CF, ³J_CFC-2, C-3, C-4, C-5, C-6
~162t³J_CF ≈ 3-5C=O
¹⁹F -140 to -145m-F-2, F-6 (ortho)
-160 to -165t³J_FF ≈ 20F-4 (para)
-165 to -170m-F-3, F-5 (meta)

Note: This table presents predicted values based on typical ranges for the respective functional groups. Actual experimental values may vary depending on solvent and other conditions.

Vibrational (IR) and Mass Spectrometry (GC-MS, HRMS) Applications.

Vibrational (IR) Spectroscopy: Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, the most prominent absorption band is the C=O stretch of the ester group, which is expected in the range of 1735-1750 cm⁻¹. orgchemboulder.comresearchgate.netresearchgate.net The presence of the electron-withdrawing pentafluorophenyl ring may shift this frequency slightly. Other significant peaks include the C-O stretching vibrations of the ester between 1300-1000 cm⁻¹, strong C-F stretching bands for the aromatic fluorines typically found in the 1300-1100 cm⁻¹ region, and C-H bending and stretching vibrations from the tert-butyl group. libretexts.orgvscht.czwpmucdn.com

Mass Spectrometry (GC-MS, HRMS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture before being ionized and detected. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov The expected fragmentation pattern for this compound would likely involve the loss of the stable tert-butyl cation ([M-57]⁺) or the neutral molecule isobutylene (B52900) ([M-56]⁺˙), leading to a prominent peak corresponding to the pentafluorobenzoyl cation.

Table 2: Predicted Spectroscopic Data (IR, MS) for this compound

TechniquePredicted ValueAssignment
IR 1735 - 1750 cm⁻¹C=O stretch (ester)
1300 - 1100 cm⁻¹C-F stretch (aromatic)
1300 - 1000 cm⁻¹C-O stretch (ester)
MS (EI) m/z 268Molecular Ion [C₁₁H₉F₅O₂]⁺
m/z 212[M - C₄H₈]⁺
m/z 195[C₆F₅CO]⁺
m/z 57[C₄H₉]⁺

X-ray Diffraction for Structural Elucidation of Derivatives and Complexes.

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself may not be readily available, the technique is crucial for studying its derivatives or any complexes it may form. researchgate.netiucr.org

A successful crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. iucr.orgtandfonline.com Key structural features of interest would include the planarity of the pentafluorophenyl ring, the geometry of the ester linkage, and the conformation of the tert-butyl group. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as π–π stacking between the electron-deficient aromatic rings or other non-covalent interactions, which govern the solid-state architecture. iucr.org

Quantum Chemical and Computational Approaches.

Theoretical and computational methods provide deep insights into the electronic structure, reactivity, and potential reaction mechanisms of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. tandfonline.comtandfonline.com For this compound, DFT calculations can predict its optimized geometry, molecular orbital energies, and electrostatic potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.combiomedres.us A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is key to predicting how it will interact with other reagents.

Table 3: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted ValueSignificance
E_HOMO ~ -7.5 eVEnergy of the highest occupied molecular orbital
E_LUMO ~ -1.0 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE) ~ 6.5 eVIndicator of chemical reactivity and stability
Dipole Moment ~ 2.5 - 3.5 DMeasure of molecular polarity

Note: These values are hypothetical and would be calculated using a specific functional and basis set (e.g., B3LYP/6-31G).*

Mechanistic Pathway Elucidation through Computational Modeling.

Computational modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces. spiedigitallibrary.orgresearchgate.net This approach can be applied to understand both the synthesis of this compound (e.g., via esterification) and its subsequent reactions, such as hydrolysis. nih.govrsc.orgnih.gov

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energy barriers, which are critical for understanding reaction rates and identifying the rate-determining step. acs.org For instance, a computational study of the hydrolysis of this ester could compare the feasibility of acid-catalyzed versus base-catalyzed pathways, providing insights into the roles of intermediates and the transition states leading to them.

Analysis of Intermolecular Forces and Supramolecular Interactions

The high degree of fluorination on the aromatic ring significantly influences its intermolecular behavior. The five fluorine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring, creating a polarized system. This electronic perturbation is fundamental to the nature and strength of the resulting non-covalent interactions.

Halogen Bonding:

A significant contributor to the supramolecular assembly is likely halogen bonding. acs.org In this interaction, a region of positive electrostatic potential, often referred to as a "σ-hole," on the halogen atom can interact favorably with a nucleophilic region on an adjacent molecule. nih.gov In the case of this compound, the fluorine atoms can participate in such interactions, acting as halogen bond donors. The carbonyl oxygen of the ester group is a potential halogen bond acceptor. These interactions are highly directional and can play a crucial role in the formation of ordered crystalline lattices. Experimental evidence from studies on other fluorinated organic molecules has shown that halogen bonding can catalyze reactions and influence the kinetics of processes at interfaces, highlighting the importance of these forces. nih.gov

π-π Stacking and Arene-Perfluoroarene Interactions:

The electron-deficient nature of the pentafluorophenyl ring makes it an ideal candidate for π-π stacking interactions, particularly with electron-rich aromatic systems. wikipedia.org However, in a pure crystalline solid of this compound, the interactions would be between identical perfluorinated rings. These are often termed arene-perfluoroarene interactions and are characterized by an attractive force between the electron-poor π-system of one ring and the electron-rich regions of another, often in a slipped-parallel or T-shaped arrangement. wikipedia.org Computational studies on benzene and hexafluorobenzene (B1203771) have provided insights into the nature of these interactions, which are a combination of electrostatic and dispersion forces. osti.gov The presence of the bulky tert-butyl group may, however, introduce steric hindrance that could influence the geometry and prevalence of these stacking interactions.

Van der Waals Forces and Steric Effects:

Computational Insights:

The following table summarizes the key potential intermolecular interactions in this compound, with typical energy ranges and geometric characteristics derived from the literature on similar fluorinated aromatic compounds.

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Geometric Characteristics
Halogen BondingC-FO=C1 - 5Directional, with C-F···O angles approaching 180°
Arene-Perfluoroarene π-StackingPentafluorophenyl ringPentafluorophenyl ring2 - 10Parallel-displaced or T-shaped arrangements
Van der Waals ForcesEntire MoleculeEntire MoleculeVariableIsotropic, distance-dependent
Dipole-Dipole InteractionsC=O, C-F bondsC=O, C-F bonds1 - 3Dependent on molecular orientation

Future Research Directions and Translational Potential in Chemical Sciences

Exploration of Novel C-F Functionalization Strategies

The electron-deficient nature of the perfluorinated aromatic ring in tert-butyl 2,3,4,5,6-pentafluorobenzoate makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govwikipedia.org This reactivity offers a powerful tool for the selective replacement of one or more fluorine atoms with a wide range of nucleophiles, opening avenues for the synthesis of highly functionalized aromatic compounds.

Future research is poised to expand the scope of nucleophiles used in SNAr reactions with this substrate. While traditional nucleophiles like amines, alcohols, and thiols are commonly employed, the exploration of carbon-based nucleophiles, such as organometallic reagents and enolates, could lead to the formation of new carbon-carbon bonds. nih.gov Such transformations are fundamental in the synthesis of complex organic molecules.

A key area of investigation will be the regioselectivity of these substitution reactions. In perfluoroarenes, the fluorine atom at the para position is generally the most susceptible to nucleophilic attack due to both steric and electronic factors. nih.gov For this compound, this would correspond to the fluorine at the C4 position. Research efforts will likely focus on developing catalytic systems and reaction conditions that can control the regioselectivity of the substitution, potentially allowing for the selective functionalization of the ortho or meta positions. This would provide access to a wider range of substituted isomers with distinct properties.

Furthermore, the development of transition-metal-catalyzed C-F activation and functionalization strategies represents a promising frontier. While SNAr is a powerful tool, metal-catalyzed cross-coupling reactions could offer complementary and potentially more versatile methods for C-F bond transformation, enabling the introduction of a broader array of functional groups under milder conditions.

Development of Asymmetric Synthesis Protocols

The incorporation of this compound into chiral molecules is an area with significant translational potential, particularly in the fields of medicinal chemistry and materials science. Two main strategies are envisioned for its use in asymmetric synthesis.

The first involves the use of the pentafluorobenzoate as a derivatizing agent for chiral alcohols and amines. Pentafluorophenyl (PFP) esters are well-established as efficient acylating agents in peptide synthesis, forming robust amide bonds with high efficiency. The tert-butyl ester of pentafluorobenzoic acid can be readily converted to the corresponding acid chloride or activated in situ to react with chiral amines or alcohols, thereby attaching the pentafluorobenzoyl moiety to a chiral scaffold.

The second, and more advanced, strategy is the development of asymmetric nucleophilic aromatic substitution (SNAr) reactions on the pentafluorophenyl ring itself. wikipedia.orgresearchgate.net This approach aims to create a new stereocenter by reacting the prochiral aromatic ring with a nucleophile in the presence of a chiral catalyst. Alternatively, a chiral nucleophile can be used to achieve diastereoselective substitution. researchgate.net The development of efficient organocatalysts or chiral transition metal complexes for this purpose is a key area of future research. wikipedia.org Success in this endeavor would provide a direct route to a wide range of enantioenriched, highly functionalized aromatic compounds.

Research Direction Description Potential Impact
Asymmetric DerivatizationUse of this compound to acylate chiral alcohols and amines.Synthesis of new chiral building blocks and probes.
Catalytic Asymmetric SNArDevelopment of chiral catalysts for the enantioselective substitution of fluorine atoms on the pentafluorophenyl ring.Direct synthesis of enantioenriched functionalized aromatic compounds.
Diastereoselective SNArReaction with chiral nucleophiles to achieve diastereoselective C-F functionalization.Access to complex chiral molecules with multiple stereocenters.

Integration into Flow Chemistry and High-Throughput Synthesis

The properties of this compound and the reactions it undergoes make it an ideal candidate for integration into modern synthesis platforms such as flow chemistry and high-throughput experimentation (HTE).

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and ease of scalability. nih.govwikipedia.org The often rapid and exothermic nature of SNAr reactions on perfluoroarenes makes them particularly well-suited for flow reactors, where precise temperature control can prevent runaway reactions and improve product selectivity. Future work will likely focus on developing optimized flow protocols for the synthesis and subsequent functionalization of this compound.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions or the synthesis of large libraries of related compounds in parallel. nih.gov The use of pentafluorophenyl esters in the synthesis of diverse compound libraries is already established in fields like peptide and polymer synthesis. researchgate.net This can be extended to this compound for the rapid generation of libraries of functionalized aromatic compounds. By reacting the parent compound with a diverse set of nucleophiles in a multi-well plate format, researchers can quickly identify new compounds with desired properties for applications in drug discovery and materials science.

Technology Application to this compound Advantages
Flow ChemistryContinuous synthesis and C-F functionalization (SNAr) reactions.Improved safety, better process control, and easier scale-up. nih.gov
High-Throughput SynthesisParallel synthesis of compound libraries via SNAr with diverse nucleophiles.Rapid discovery of new molecules with desired biological or material properties. nih.gov

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 2,3,4,5,6-pentafluorobenzoate using statistical experimental design?

  • Methodological Answer: Employ factorial design (e.g., Taguchi or orthogonal arrays) to systematically vary reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between these factors while minimizing experimental runs. Response surface methodology (RSM) further refines optimal conditions by modeling yield or purity as a function of variables . Data analysis via regression models (e.g., ANOVA) quantifies the significance of each parameter, enabling robust process optimization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Prioritize personal protective equipment (PPE) including fluoropolymer-coated gloves and fume hoods due to potential fluorinated compound reactivity. Conduct hazard assessments using analogous safety data (e.g., 2,3,4,5,6-pentafluorothiophenol in ) to infer risks like inhalation toxicity or skin irritation. Implement strict waste segregation protocols for fluorinated byproducts, as improper disposal may lead to environmental persistence .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer: Use ¹⁹F NMR spectroscopy to confirm substitution patterns and purity, leveraging the distinct chemical shifts of fluorine atoms in aromatic systems (e.g., δ -140 to -160 ppm for meta/para fluorines). Pair with GC-MS or HPLC-UV for quantification, selecting reverse-phase columns with trifluoroacetic acid (TFA) modifiers to improve peak resolution. Cross-validate results with X-ray crystallography if single crystals are obtainable (see for analogous fluorobenzamide structural analysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient aromatic carbons prone to nucleophilic attack. Compare activation energies for different leaving groups (e.g., tert-butyl vs. methyl esters) to guide synthetic routes. Software like Gaussian or ORCA can simulate transition states, while molecular dynamics (MD) simulations predict solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in kinetic data for this compound hydrolysis under varying pH conditions?

  • Methodological Answer: Apply multivariate analysis to deconvolute competing mechanisms (e.g., acid-catalyzed vs. base-mediated hydrolysis). Use stopped-flow spectroscopy to capture transient intermediates, and fit data to kinetic models (e.g., pseudo-first-order or Eyring equations). If discrepancies persist, isotope labeling (e.g., ¹⁸O in water) can trace reaction pathways, while in situ IR spectroscopy monitors real-time bond cleavage .

Q. How can membrane separation technologies improve the purification of this compound from reaction mixtures?

  • Methodological Answer: Test nanofiltration membranes with tailored pore sizes (1–5 nm) to retain high-molecular-weight byproducts while allowing the target compound to permeate. Optimize transmembrane pressure and solvent polarity (e.g., acetone/water mixtures) using a central composite design (CCD). Compare performance with traditional methods like column chromatography, evaluating throughput and solvent recovery rates .

Key Methodological Recommendations

  • For mechanistic studies: Combine kinetic isotope effects (KIE) with computational modeling to validate proposed reaction pathways .
  • For scale-up: Use process simulation tools (e.g., Aspen Plus) to model heat/mass transfer in continuous-flow reactors, reducing batch variability .
  • For data contradictions: Apply Bayesian statistics to weight conflicting datasets, prioritizing high-precision measurements (e.g., isotopic tracing over bulk kinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.